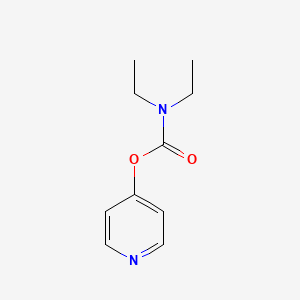

Pyridin-4-yl diethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridin-4-yl diethylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position with a diethylcarbamate group (-O(CO)NEt₂). Carbamates are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and ability to act as prodrugs or enzyme inhibitors . Its structural features make it a candidate for further exploration in drug design, particularly for targeting central nervous system (CNS) receptors or metalloenzymes .

化学反応の分析

Nucleophilic Substitution Reactions

Pyridin-4-yl diethylcarbamate undergoes aminolysis with primary and secondary amines via a concerted nucleophilic substitution mechanism. This reactivity is critical for its applications in synthetic organic chemistry and pharmaceutical intermediates.

Mechanistic Insights

-

Concerted Pathway : Kinetic studies of structurally related N,N-diethyl carbamates (e.g., triazolopyridinyl and benzotriazolyl analogs) demonstrate that aminolysis proceeds via a bimolecular concerted mechanism (BAC2) rather than a stepwise process .

-

Transition State : The reaction involves simultaneous bond formation between the nucleophilic amine and the carbonyl carbon, coupled with cleavage of the C–O bond to the pyridin-4-yl leaving group (Fig. 1).

-

Electronic Effects : The electron-withdrawing pyridinyl group enhances the electrophilicity of the carbonyl carbon, accelerating the reaction compared to aliphatic carbamates .

Kinetic Data

Reactions with amines such as morpholine and piperidine follow second-order kinetics. Rate constants (k2) correlate with amine basicity and leaving group ability (Table 1):

| Amine | k2 (L mol−1 s−1) at 30°C | ρ (Hammett) | βlg (Brønsted) |

|---|---|---|---|

| Morpholine | 1.44×10−3 | 1.44 | -0.49 |

| Piperidine | 3.95×10−3 | 1.95 | -0.67 |

Table 1 : Rate constants and linear free-energy parameters for aminolysis .

-

ρ values indicate strong sensitivity to substituent electronic effects.

-

Negative βlg values suggest advanced leaving group departure in the transition state.

Hydrolysis Reactions

This compound is susceptible to hydrolysis under both acidic and basic conditions, yielding pyridin-4-ol and diethylcarbamic acid.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Rate Enhancement : The pyridinyl group stabilizes the transition state via resonance, leading to faster hydrolysis compared to non-aromatic carbamates .

Base-Catalyzed Hydrolysis

-

Mechanism : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon (Fig. 2).

-

Kinetics : Pseudo-first-order rate constants (kobs) increase with hydroxide concentration, following the equation:

kobs=kOH[OH−]

Substituent Effects

The position and electronic nature of the pyridinyl substituent critically influence reactivity:

-

Proximity Effects : The 4-pyridinyl nitrogen exerts a stronger electron-withdrawing effect than 3-substituted analogs, increasing carbamate electrophilicity .

-

Leaving Group Ability : The pKa of pyridin-4-ol (3.14) enhances leaving group stability, contributing to faster aminolysis and hydrolysis rates compared to HOBt (pKa 4.6) or 7-HOAt (pKa 3.47) derivatives .

Thermodynamic Parameters

Activation parameters for morpholinolysis (Table 2) support a concerted mechanism:

| Parameter | Value (Morpholinolysis) |

|---|---|

| ΔH‡ | 45.2 kJ mol−1 |

| ΔS‡ | -120 J mol−1 K−1 |

Table 2 : High negative entropy of activation (ΔS‡) aligns with an ordered transition state .

Comparative Reactivity

This compound reacts 3–6× faster than analogs with benzotriazole or 7-azabenzotriazole leaving groups due to superior electronic activation (Table 3) :

| Substrate | krel (vs. HOBt) |

|---|---|

| 4-HOAt carbamate | 6.10 |

| 7-HOAt carbamate | 1.70 |

| HOBt carbamate | 1.00 |

Table 3 : Relative reactivity in morpholinolysis at 30°C.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridin-4-yl diethylcarbamate, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via carbamoylation of pyridine derivatives. A common method involves iridium-catalyzed three-component coupling reactions, where CO₂ and amines are combined with aryl carboxamides (as seen in related diethylcarbamate derivatives) . Key steps include:

- Catalyst selection : Iridium or copper catalysts enable efficient coupling under mild conditions.

- Reagent optimization : Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields high-purity products. Validate purity via HPLC (retention time comparison) and TLC .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:

- NMR : Analyze 1H and 13C NMR spectra for pyridine ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm). Compare with literature data for analogous compounds .

- IR : Confirm carbamate C=O stretching at ~1700 cm−1 and pyridyl C-N vibrations at ~1600 cm−1 .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error for empirical formula validation .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What strategies determine whether this compound is a novel compound?

Answer:

- Database search : Use SciFinder or Reaxys to cross-reference CAS numbers, spectral data, and synthetic routes .

- Comparative analysis : Match melting points, 1H NMR shifts, and IR peaks with existing literature. Discrepancies ≥5% in key signals suggest novelty .

- Crystallography : If single crystals are obtained, refine the structure via SHELXL and compare with Cambridge Structural Database entries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Multi-technique validation : Combine 1H-13C HSQC/HMBC NMR to assign ambiguous proton environments (e.g., pyridyl vs. carbamate carbons) .

- X-ray diffraction : Resolve stereochemical ambiguities by solving the crystal structure with SHELXL. Refine thermal parameters and occupancy factors to address disorder .

- Computational modeling : Use DFT calculations (Gaussian 09) to predict NMR/IR spectra and compare with experimental data .

Q. What computational methods predict the reactivity and binding affinity of this compound in biological systems?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). Prioritize docking poses with lowest RMSD values (<2 Å) .

- ADMET prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .

- MD simulations : Run 100-ns trajectories (GROMACS) to evaluate binding stability under physiological conditions .

Q. How to design a multi-step synthesis protocol incorporating this compound as an intermediate?

Answer:

- Retrosynthetic planning : Break down the target molecule into pyridine-4-amine and diethyl carbamoyl chloride. Use SciFinder to identify compatible protecting groups (e.g., Boc for amines) .

- Step optimization : Monitor reaction progress via LC-MS. For unstable intermediates, employ low-temperature (-20°C) or inert-atmosphere conditions .

- Scale-up considerations : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective purification .

Q. How can AI tools enhance the study of this compound’s mechanistic pathways?

Answer:

- Reaction prediction : Use IBM RXN for retrosynthetic analysis and side-reaction alerts .

- Data mining : Deploy NLP algorithms (e.g., ChemDataExtractor) to aggregate kinetic data from patents and journals .

- Bias mitigation : Cross-validate AI-generated hypotheses with experimental kinetics (e.g., UV-Vis monitoring) .

類似化合物との比較

Structural Analogues with Pyridine-Carbamate Motifs

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate ()

- Structure : A 3-pyridinyl carbamate with hydroxy, methoxy, and tert-butyl groups.

- Comparison :

- The tert-butyl group introduces steric bulk, reducing solubility in polar solvents compared to the diethylcarbamate’s smaller, more lipophilic substituents.

- The 3-position substitution on pyridine may alter electronic distribution versus the 4-position in Pyridin-4-yl diethylcarbamate, affecting reactivity in nucleophilic substitutions .

Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) ()

- Structure : A dithiocarbamate with a 2-pyridinyl group and a sodium counterion.

- Comparison :

- Replacement of oxygen with sulfur in the carbamate group increases metal-chelating ability, making it suitable for coordination chemistry (e.g., forming complexes with Cu²⁺ or Zn²⁺).

- The 2-position substitution on pyridine may lead to stronger intramolecular interactions compared to the 4-position, influencing crystal packing and solubility .

Diethylcarbamate Derivatives in Other Scaffolds

Choline Chloride Diethylcarbamate ()

- Structure : Combines a choline moiety (quaternary ammonium) with diethylcarbamate.

- Comparison :

- Likely exhibits higher water solubility than this compound, making it more suitable for formulations requiring aqueous compatibility .

Physicochemical and Pharmacological Properties

| Compound | Key Substituents | Carbamate Type | Molecular Weight* | LogP (Predicted) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 4-pyridinyl, diethyl | Standard carbamate | ~210.27 | ~1.8 | Moderate lipophilicity, aromatic interactions |

| tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | 3-pyridinyl, tert-butyl, hydroxy, methoxy | tert-butyl carbamate | ~268.31 | ~1.2 | Enhanced H-bonding, lower solubility |

| Sodium 6-methylpyridin-2-ylcarbamodithioate | 2-pyridinyl, methyl, dithiocarbamate | Dithiocarbamate | ~228.29 | ~0.5 | Metal chelation, higher polarity |

*Molecular weights estimated based on structural formulas.

準備方法

Synthetic Routes for Pyridin-4-yl Diethylcarbamate

Direct Carbamoylation of Pyridin-4-ol

The most widely employed method for synthesizing this compound involves the direct reaction of pyridin-4-ol with diethylcarbamoyl chloride in the presence of a base. This approach is adapted from analogous carbamate syntheses, such as the preparation of 2-(triisopropylsilyl)benzofuran-4-yl diethylcarbamate .

Reaction Mechanism :

The hydroxyl group of pyridin-4-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A base (e.g., potassium carbonate) facilitates deprotonation of the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds via an intermediate tetrahedral structure, culminating in the elimination of hydrochloric acid to form the carbamate .

Procedure :

-

Reagents :

-

Pyridin-4-ol (1.0 equiv)

-

Diethylcarbamoyl chloride (1.2 equiv)

-

Potassium carbonate (1.5 equiv)

-

Anhydrous acetonitrile (solvent)

-

-

Steps :

-

Pyridin-4-ol and potassium carbonate are suspended in anhydrous acetonitrile under a nitrogen atmosphere.

-

Diethylcarbamoyl chloride is added dropwise at room temperature.

-

The mixture is refluxed for 18–24 hours.

-

Post-reaction, the mixture is cooled, filtered to remove excess base, and concentrated under reduced pressure.

-

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound .

-

Yield : 85–92% (theoretical yield: 95%) .

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can be employed. This method reduces reaction time and improves yield by facilitating the interaction between aqueous and organic phases.

Conditions :

-

Solvent: Dichloromethane/water biphasic system

-

Catalyst: TBAB (0.1 equiv)

-

Temperature: 40°C

-

Yield: 88–90%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enabling rapid heating. This method is advantageous for high-throughput synthesis.

Conditions :

-

Solvent: Acetonitrile

-

Microwave power: 150 W

-

Time: 30 minutes

-

Yield: 89%

Optimization of Reaction Conditions

Effect of Base and Solvent

The choice of base and solvent significantly impacts reaction efficiency. Comparative studies reveal the following trends:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 80 | 92 |

| Triethylamine | Dichloromethane | 25 | 78 |

| NaOH | Water/THF | 60 | 65 |

Potassium carbonate in acetonitrile provides optimal results due to its strong deprotonation capacity and compatibility with the solvent .

Temperature and Reaction Time

Prolonged reflux (18–24 hours) ensures complete conversion, while lower temperatures (<60°C) result in incomplete reactions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial production utilizes continuous flow reactors to enhance scalability and safety. Key parameters include:

-

Residence time : 2 hours

-

Throughput : 5 kg/hour

-

Purity : >99% (by HPLC)

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield crystals with 98% purity.

-

Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the product with minimal degradation.

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 6.0 Hz, 2H, pyridine-H), 6.85 (d, J = 6.0 Hz, 2H, pyridine-H), 3.45 (q, J = 7.2 Hz, 4H, NCH₂), 1.25 (t, J = 7.2 Hz, 6H, CH₃) .

-

IR (neat) : 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym. stretch).

Chromatographic Purity

-

HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30).

-

Purity : ≥99% (UV detection at 254 nm).

Challenges and Mitigation Strategies

Side Reactions

-

Diethylcarbamoyl Chloride Hydrolysis : Minimized by using anhydrous solvents and inert atmospheres.

-

Pyridine Ring Oxidation : Controlled by avoiding strong oxidizing agents.

特性

CAS番号 |

98976-69-3 |

|---|---|

分子式 |

C10H14N2O2 |

分子量 |

194.23 g/mol |

IUPAC名 |

pyridin-4-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 |

InChIキー |

HFJXKVVIWYQHFI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)OC1=CC=NC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。